(S)-1-Cbz-Amino-butyl-3-amine
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Overview
Description
(S)-1-Cbz-Amino-butyl-3-amine is a chiral amine compound that is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound features a benzyl carbamate (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Cbz-Amino-butyl-3-amine typically involves the following steps:
Protection of the amine group: The starting material, (S)-1-amino-butyl-3-amine, is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine to form the Cbz-protected amine.
Purification: The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Cbz-Amino-butyl-3-amine can undergo various chemical reactions, including:
Deprotection: The Cbz protecting group can be removed under acidic or hydrogenolytic conditions to yield the free amine.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the desired application.
Common Reagents and Conditions
Deprotection: Hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include the free amine, substituted amine derivatives, and various oxidized or reduced forms of the compound.
Scientific Research Applications
(S)-1-Cbz-Amino-butyl-3-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a building block for the development of drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-Amino-butyl-3-amine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final drug or chemical product synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Cbz-Amino-butyl-3-amine
- (S)-1-Boc-Amino-butyl-3-amine
- (S)-1-Fmoc-Amino-butyl-3-amine
Uniqueness
(S)-1-Cbz-Amino-butyl-3-amine is unique due to its specific chiral configuration and the presence of the Cbz protecting group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals with specific biological activities.
Properties
IUPAC Name |
benzyl N-[(3S)-3-aminobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9,13H2,1H3,(H,14,15)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEXTNLECRJBLD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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